Computed Physicochemical Profile Comparison: Lipophilicity and Molecular Descriptors vs. Dinaciclib
The compound has a computed XLogP3-AA of 4.9 [1], markedly higher than the clinical CDK inhibitor dinaciclib (SCH 727965; XLogP3-AA ≈ 2.9) [2]. Higher lipophilicity can translate to increased membrane permeability but may also reduce aqueous solubility [3]. This difference is relevant when selecting tool compounds for cell-based vs. biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | Dinaciclib (SCH 727965): XLogP3-AA ≈ 2.9 |
| Quantified Difference | Δ ≈ 2.0 log units (~100-fold difference in octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; dinaciclib value from PubChem |
Why This Matters
For cell-based assays requiring passive membrane permeation, the higher logP may confer superior cellular uptake, but for biochemical solubility-limited assays, dinaciclib may be preferable; this trade-off directly informs procurement based on experimental design.
- [1] PubChem Compound Summary for CID 2768071. Computed Properties section: XLogP3-AA = 4.9. https://pubchem.ncbi.nlm.nih.gov/compound/2768071. View Source
- [2] PubChem Compound Summary for Dinaciclib (CID 46926358). Computed Properties: XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/46926358. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
